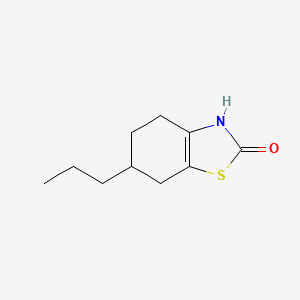

6-Propyl-2,3,4,5,6,7-hexahydro-1,3-benzothiazol-2-one

Description

Properties

IUPAC Name |

6-propyl-4,5,6,7-tetrahydro-3H-1,3-benzothiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NOS/c1-2-3-7-4-5-8-9(6-7)13-10(12)11-8/h7H,2-6H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWYBQVCMRZXNOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCC2=C(C1)SC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Multi-step One-Pot Synthesis Approach

A relevant synthetic approach adapted from analogous benzothiazole derivatives involves a multi-step, one-pot synthesis to improve yield and reduce processing time:

- Starting Material : 4-acetamido-cyclohexanone or related cyclohexanone derivatives.

- Step 1 : Bromination of 4-acetamido-cyclohexanone in aqueous medium at controlled temperature (5–75 °C, optimally ~25 °C) using bromine added dropwise.

- Step 2 : Reaction with thiourea to form a thiazole intermediate.

- Step 3 : Treatment with hydrobromic acid to yield the tetrahydrobenzothiazole derivative.

- Step 4 : Isolation of the final benzothiazole free base.

This method avoids multiple isolation steps by carrying out at least three successive reactions in a single vessel, which improves overall yield and reduces solvent use and effluent generation.

| Step | Reaction | Conditions | Notes |

|---|---|---|---|

| 1 | Bromination of 4-acetamido-cyclohexanone | 5–75 °C, aqueous, bromine dropwise | Temperature control critical for selectivity |

| 2 | Addition of thiourea | Same vessel, after bromination | Forms thiazole intermediate |

| 3 | Addition of hydrobromic acid | Same vessel, no isolation | Converts intermediate to benzothiazole derivative |

| 4 | Isolation | Filtration or extraction | Final product as free base |

Oxidation Pre-step (Optional)

Prior to bromination, oxidation of 4-acetamido-cyclohexanol to 4-acetamido-cyclohexanone may be performed in the same vessel using oxidizing agents such as:

- Jones reagent

- Sodium hypochlorite

- Manganese dioxide

- Pyridinium dichromate

- Potassium permanganate

This step streamlines the process by avoiding intermediate isolation.

Summary Table of Preparation Parameters

| Parameter | Details | Remarks |

|---|---|---|

| Starting materials | 4-acetamido-cyclohexanone, thiourea, bromine, hydrobromic acid, propylating agent | Precursors for ring formation and propylation |

| Reaction type | Bromination, cyclization, acid treatment, alkylation | Multi-step, often one-pot |

| Temperature range | 5–80 °C | Controlled to optimize reaction rates |

| Solvent | Water or aqueous medium | Green solvent, facilitates bromination |

| Oxidizing agents (optional) | Jones reagent, sodium hypochlorite, etc. | For oxidation pre-step |

| Isolation | After final step | Free base isolation by filtration/extraction |

| Yield considerations | Improved by one-pot method | Minimizes product loss and solvent use |

Research Findings and Optimization Notes

- The one-pot synthesis approach significantly reduces processing time and solvent consumption compared to traditional multi-step methods with intermediate isolations.

- Bromination temperature and rate of bromine addition are critical to avoid over-bromination or side reactions.

- Thiourea addition must be controlled to ensure complete conversion to the thiazole intermediate.

- Propylation conditions require optimization to prevent side reactions and ensure regioselectivity.

- The use of aqueous media and mild oxidants aligns with green chemistry principles.

- The overall synthetic route offers a balance between operational simplicity and high yield, making it suitable for research-scale and potentially industrial-scale preparations.

Chemical Reactions Analysis

Types of Reactions

6-Propyl-2,3,4,5,6,7-hexahydro-1,3-benzothiazol-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzothiazolone ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted benzothiazolones, depending on the specific reaction and conditions employed .

Scientific Research Applications

Pharmacological Applications

1.1 Antiviral Properties

Research indicates that derivatives of benzothiazole compounds, including 6-propyl derivatives, exhibit promising antiviral activity. Specifically, these compounds have been shown to act as inhibitors of viral proteases, which are essential for viral replication. This makes them potential candidates for treating viral diseases such as HIV and other retroviral infections .

1.2 Neuroprotective Effects

Studies have highlighted the neuroprotective properties of benzothiazole derivatives. For instance, compounds similar to 6-propyl-2,3,4,5,6,7-hexahydro-1,3-benzothiazol-2-one have been investigated for their role in treating neurodegenerative diseases like Parkinson's disease and Restless Legs Syndrome (RLS). These compounds may function as dopamine agonists and possess antioxidant properties that protect neuronal cells from oxidative stress .

1.3 Anticancer Activity

Recent investigations into the anticancer potential of benzothiazole derivatives suggest that they can inhibit tumor growth and induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival . This area of research is still developing but shows promise for future therapeutic applications.

Material Science Applications

2.1 Polymer Chemistry

The unique structural features of 6-propyl-2,3,4,5,6,7-hexahydro-1,3-benzothiazol-2-one make it suitable for incorporation into polymer matrices. Its ability to enhance thermal stability and mechanical properties in polymer composites has been documented. These enhancements are crucial for applications in coatings and advanced materials used in various industrial sectors .

2.2 Corrosion Inhibitors

Another application area is in corrosion inhibition. Compounds containing benzothiazole moieties have been studied for their effectiveness in preventing metal corrosion in harsh environments. Their ability to form protective films on metal surfaces is attributed to their adsorption characteristics .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Antiviral Activity | Investigated the efficacy of benzothiazole derivatives against HIV proteases | Found significant inhibition rates compared to traditional protease inhibitors |

| Neuroprotective Study | Evaluated the effects on dopaminergic neurons | Demonstrated reduced oxidative stress and improved neuronal survival rates |

| Polymer Enhancement Research | Assessed the impact on polymer composites | Reported improved mechanical strength and thermal stability |

Mechanism of Action

The mechanism of action of 6-Propyl-2,3,4,5,6,7-hexahydro-1,3-benzothiazol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzothiazole derivatives are structurally diverse, with variations in substituents and ring saturation significantly impacting their properties. Below is a detailed comparison of 6-Propyl-2,3,4,5,6,7-hexahydro-1,3-benzothiazol-2-one with key analogs:

Table 1: Structural and Functional Comparison

Key Findings:

Substituent Effects: The propyl group offers moderate lipophilicity, balancing solubility and membrane permeability. Unsubstituted analogs lack the steric and electronic modulation required for targeted bioactivity, underscoring the importance of substituent selection.

Synthetic Accessibility :

- Propyl-substituted derivatives are typically synthesized via alkylation of the benzothiazole core under mild conditions. tert-Butyl analogs may require more rigorous protection-deprotection strategies due to steric hindrance .

Biological Relevance: While direct data on 6-propyl derivatives are scarce, benzothiazoles with alkyl substituents are frequently explored in CNS drug discovery. For example, analogs with similar structures have shown affinity for GABA receptors or monoamine transporters, though specificity depends on substituent size and polarity .

Biological Activity

6-Propyl-2,3,4,5,6,7-hexahydro-1,3-benzothiazol-2-one is a compound belonging to the benzothiazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antiviral, and potential therapeutic effects.

Chemical Structure and Properties

The compound is characterized by a hexahydro-benzothiazole ring structure with a propyl group at position 6. Its chemical formula is and it has a molecular weight of approximately 213.33 g/mol. The structural features of benzothiazole derivatives often contribute to their biological activities.

Biological Activity Overview

Benzothiazole derivatives have been extensively studied for their biological properties. The following sections detail the specific activities related to 6-propyl-2,3,4,5,6,7-hexahydro-1,3-benzothiazol-2-one.

Antimicrobial Activity

Numerous studies have shown that benzothiazole derivatives exhibit significant antimicrobial properties. For instance:

- In vitro Studies : Research indicates that compounds similar to 6-propyl-2,3,4,5,6,7-hexahydro-1,3-benzothiazol-2-one demonstrate moderate to potent activity against various bacterial strains including Staphylococcus aureus and Escherichia coli at concentrations around 50 mg/mL .

| Bacterial Strain | Inhibition Concentration (mg/mL) | Standard Comparison |

|---|---|---|

| Staphylococcus aureus | 50 | Ampicillin |

| Escherichia coli | 50 | Ampicillin |

| Candida tropicalis | 50 | Clotrimazole |

Antiviral Activity

The antiviral potential of benzothiazole derivatives has also been explored. For example:

- Tobacco Mosaic Virus (TMV) : Compounds structurally related to benzothiazoles have shown protective effects against TMV with inhibition rates reaching up to 54% . The introduction of electron-donating groups in the benzothiazole ring was found to enhance antiviral activity.

| Compound | Inhibition Rate (%) | Virus |

|---|---|---|

| Compound A | 52.23 | TMV |

| Compound B | 54.41 | TMV |

Structure-Activity Relationship (SAR)

The biological activity of benzothiazole derivatives is significantly influenced by their structural characteristics. Modifications at specific positions on the benzothiazole ring can lead to enhanced activity:

- Electron-Withdrawing Groups : The presence of nitro groups has been associated with increased antimicrobial efficacy .

- Substituent Variations : Changing alkyl groups or introducing halogens can modify both the potency and spectrum of activity against pathogens.

Case Studies

Several case studies highlight the efficacy of benzothiazole derivatives in real-world applications:

- Antimicrobial Efficacy Study : A study evaluated various benzothiazole derivatives against clinical isolates of bacteria and fungi. The results indicated that certain modifications led to significant increases in antimicrobial activity compared to standard treatments.

- Antiviral Applications : Research involving the use of benzothiazole derivatives as antiviral agents against viral infections demonstrated promising results in laboratory settings.

Q & A

What are the common synthetic routes for 6-propyl-2,3,4,5,6,7-hexahydro-1,3-benzothiazol-2-one, and what key reaction parameters influence yield?

Answer:

The synthesis of benzothiazole derivatives typically involves cyclization or condensation reactions. For example:

- Cyclization of 2-aminothiophenol derivatives with carbonyl-containing precursors (e.g., ketones or aldehydes) under acidic or basic conditions .

- Multi-step routes involving coupling intermediates (e.g., hydrazones with benzothiazole moieties) in solvents like ethanol or acetonitrile, with catalysts such as NaH or TBTU .

Key parameters affecting yield include:

- Temperature control (e.g., reflux conditions for cyclization).

- Catalyst selection (e.g., trifluoroethanol for esterification steps) .

- pH optimization during intermediate purification .

What analytical techniques are critical for structural characterization of this compound, and how are spectral data interpreted?

Answer:

Essential techniques include:

- Nuclear Magnetic Resonance (NMR):

- Infrared (IR) Spectroscopy:

- Peaks at ~1650–1700 cm⁻¹ indicate carbonyl groups (C=O in the benzothiazol-2-one moiety) .

- Mass Spectrometry (MS):

Data Interpretation Example:

A downfield shift in ¹H NMR (δ 3.5–4.0 ppm) may indicate proximity to electron-withdrawing groups like the thiazolone ring .

What pharmacological activities are associated with benzothiazole derivatives, and what in vitro assays are used to evaluate them?

Answer:

Benzothiazoles exhibit:

- Anticancer activity: Inhibition of kinase enzymes (e.g., EGFR) via molecular docking studies .

- Antimicrobial effects: Agar diffusion assays against S. aureus or C. albicans .

- Anti-inflammatory properties: COX-2 inhibition assays using ELISA .

Methodological Note:

Bioactivity is often assessed through:

- Dose-response curves (IC₅₀ determination) .

- Comparative studies with control compounds (e.g., ibuprofen for anti-inflammatory activity) .

How can researchers optimize synthetic protocols to address low yields or impurities in the final product?

Answer:

Strategies include:

- Solvent screening: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

- Stepwise purification: Use of column chromatography or recrystallization to isolate intermediates .

- Reaction monitoring: Thin-layer chromatography (TLC) to track progress and identify side products .

Case Study:

In one synthesis, replacing CH₃CN with THF increased yield by 15% due to improved intermediate stability .

How can contradictions in spectral or bioactivity data be resolved during structural validation?

Answer:

Approaches include:

- Cross-validation with computational tools:

- X-ray crystallography:

- Single-crystal analysis resolves ambiguities in stereochemistry (e.g., Z/E isomerism in hydrazone derivatives) .

Example:

A mismatch in calculated vs. observed IR peaks may indicate tautomeric forms, resolved via variable-temperature NMR .

What computational methods are used to predict the reactivity or binding affinity of this compound?

Answer:

- Molecular Docking (AutoDock/Vina):

- Simulate interactions with biological targets (e.g., ATP-binding sites in kinases) .

- DFT/TD-DFT Studies:

- Molecular Dynamics (MD):

Application Example:

DFT/B3LYP/6-311++(d,p) models accurately predicted the electrophilic sites in a benzothiazole-azo dye .

How are structure-activity relationships (SARs) developed for benzothiazole derivatives?

Answer:

SARs are built through:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.